6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a synthetic thienopyridine derivative characterized by a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core. Key structural features include:
- 6-Ethyl group: Enhances lipophilicity and may influence receptor binding kinetics.
- 2-(3-(p-tolylthio)propanamido) substituent: Introduces a sulfur-containing aromatic moiety (p-tolylthio), which increases steric bulk and electronic diversity compared to simpler amides.
- The hydrochloride salt improves solubility for pharmacological applications.
Properties
IUPAC Name |
6-ethyl-2-[3-(4-methylphenyl)sulfanylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2.ClH/c1-3-23-10-8-15-16(12-23)27-20(18(15)19(21)25)22-17(24)9-11-26-14-6-4-13(2)5-7-14;/h4-7H,3,8-12H2,1-2H3,(H2,21,25)(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHYCVOFHDBJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a member of the tetrahydrothienopyridine class of compounds, which have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.43 g/mol. Its structure features a tetrahydrothieno[2,3-c]pyridine core substituted with an ethyl group and a p-tolylthio-propanamide side chain.
Pharmacological Effects
- Inhibition of Human Phenylethanolamine N-Methyltransferase (hPNMT) :
- α2-Adrenoceptor Affinity :
- Antithrombotic Activity :
The biological activity of this compound likely involves:
- Enzyme Inhibition : By inhibiting hPNMT, the compound may alter the levels of norepinephrine and epinephrine in the body.
- Receptor Modulation : Its affinity for α2-adrenoceptors suggests it may modulate adrenergic signaling pathways.
Case Studies
- Study on hPNMT Inhibitors :
- Cardiovascular Applications :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.43 g/mol |
| hPNMT Inhibition Potency | Significant |
| α2-Adrenoceptor Affinity | Moderate to High |
| Antithrombotic Activity | Positive correlation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and its analogs:
Structure-Activity Relationship (SAR) Analysis
- 2-Position Substituent: The 3-(p-tolylthio)propanamido group in the target compound provides a thioether linkage (vs. ethers or simple alkyl chains in analogs). This increases lipophilicity and may stabilize intramolecular hydrogen bonds, as suggested for similar thiophene derivatives . Thiophene-2-carboxamido () enhances competitive adenosine receptor antagonism but reduces allosteric enhancement due to steric and electronic effects . Phenoxyacetamido () lacks sulfur, reducing polarizability and possibly receptor-binding affinity.
- 6-Position Substituent: Ethyl (target compound) balances lipophilicity and metabolic stability.
- Bioactivity Implications: Compounds with thioether or thiophene groups (target and ) show dual activity as allosteric enhancers and competitive antagonists at adenosine A₁ receptors, with ratios varying by >1000-fold depending on substituents . The target’s p-tolylthio group may optimize this balance, avoiding extreme antagonism seen in trifluoromethyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
